molecular formula C9H7F2N3O B6352275 [(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1155532-84-5

[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No. B6352275
CAS RN: 1155532-84-5
M. Wt: 211.17 g/mol
InChI Key: CUQCBOHFIDOYGL-UHFFFAOYSA-N
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Description

The compound “[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-oxadiazole derivatives, which have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by spectroscopic techniques . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can lead to a variety of products . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-viral, anti-leishmanial, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its substituents . For example, the compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole was found to be less potent as compared to paclitaxel against breast (T47D) cancer cell line .

Scientific Research Applications

[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has been widely used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, fragrances, and dyes. It has also been used in biochemistry and physiology research to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, this compound has been used in drug discovery and development studies to study the pharmacological properties of drugs and their potential therapeutic uses.

Advantages and Limitations for Lab Experiments

[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several advantages when used in laboratory experiments. It is a relatively stable molecule, which makes it relatively easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound also has some limitations. It is not soluble in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving [(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride. One potential direction is to study its effects on other enzymes and biological molecules. Additionally, further research could be conducted to determine the potential therapeutic uses of this compound, as well as to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate the potential side effects of this compound, as well as to develop new methods for synthesizing the compound. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is synthesized using a two-step synthesis process. The first step involves the reaction of 3,4-difluorophenyl isocyanate with 1,2,4-oxadiazole-3-ylmethyl amine in the presence of an acid catalyst. The second step involves the addition of hydrochloric acid to the reaction mixture to produce this compound. The reaction is conducted under anhydrous conditions and is typically carried out at room temperature.

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its substituents. Some compounds may have acute toxicity and cause skin or eye irritation .

properties

IUPAC Name

(3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)8(12)9-13-4-15-14-9/h1-4,8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCBOHFIDOYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=NOC=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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